N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound characterized by the presence of a tetrazole ring, a sulfanyl group, and a propanamide backbone
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)19-17(24)11-12-25-18-20-21-22-23(18)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVOUQUTAGVXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors for the cyclization step, advanced purification techniques such as chromatography, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The sulfanyl group can participate in redox reactions, potentially modulating the activity of target proteins. The propanamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-(propylamino)propanamide: Shares the 4-methylphenyl and propanamide moieties but lacks the tetrazole ring and sulfanyl group.
N-(4-amino-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the tetrazole ring with the sulfanyl and propanamide groups makes this compound a versatile scaffold for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
